molecular formula C15H15BrN2O2S B14029320 N-[(E)-(4-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide

N-[(E)-(4-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B14029320
M. Wt: 367.3 g/mol
InChI Key: XCROESSTCZNTHV-LICLKQGHSA-N
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Description

N-[(E)-(4-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a bromo and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-bromo-2-methylbenzaldehyde and 4-methylbenzenesulfonamide. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:

4-bromo-2-methylbenzaldehyde+4-methylbenzenesulfonamideThis compound\text{4-bromo-2-methylbenzaldehyde} + \text{4-methylbenzenesulfonamide} \rightarrow \text{this compound} 4-bromo-2-methylbenzaldehyde+4-methylbenzenesulfonamide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(E)-(4-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with desired functionalities.

Mechanism of Action

The mechanism of action of N-[(E)-(4-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-nitrophenyl)methylideneamino]-4-methylbenzenesulfonamide
  • N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine

Uniqueness

N-[(E)-(4-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to the presence of both bromo and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents may confer distinct properties compared to other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15BrN2O2S

Molecular Weight

367.3 g/mol

IUPAC Name

N-[(E)-(4-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H15BrN2O2S/c1-11-3-7-15(8-4-11)21(19,20)18-17-10-13-5-6-14(16)9-12(13)2/h3-10,18H,1-2H3/b17-10+

InChI Key

XCROESSTCZNTHV-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)Br)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Br)C

Origin of Product

United States

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